molecular formula C12H11N7 B2690716 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2415629-40-0

2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2690716
CAS No.: 2415629-40-0
M. Wt: 253.269
InChI Key: BLZYPSZZRCPINR-UHFFFAOYSA-N
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Description

2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a unique structure that combines a pyrido[2,3-d]pyrimidine moiety with an azetidine ring and a triazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step reactions. One common method includes the cyclization of pyrido[2,3-d]pyrimidine derivatives with azetidine and triazole precursors under specific conditions. For instance, the reaction may be carried out in the presence of a dicationic molten salt catalyst, such as Tropine-based dicationic molten salt, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent-free conditions or green solvents like ethanol can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are essential for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of protein kinases can prevent the growth and spread of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole apart from similar compounds is its unique combination of structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-(triazol-2-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7/c1-2-10-11(13-3-1)14-8-15-12(10)18-6-9(7-18)19-16-4-5-17-19/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZYPSZZRCPINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2C=CC=N3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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